

Introduction: The Strategic Value of Fluorinated Scaffolds

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Compound of Interest

Compound Name: *8-Fluorochroman-4-amine hydrochloride*

CAS No.: 191608-18-1

Cat. No.: B574615

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The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, membrane permeability, and binding affinity.[1][2][3] **8-Fluorochroman-4-amine hydrochloride** emerges as a valuable synthetic intermediate, combining the robust chroman framework with a strategically placed fluorine atom and a versatile primary amine handle, making it particularly suitable for modern drug discovery paradigms.

Physicochemical and Structural Properties

8-Fluorochroman-4-amine hydrochloride is a white to off-white solid.[4] Its fundamental properties are summarized in the table below. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for handling and for certain biological assays.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 8-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [5] |
| CAS Number | 191608-18-1 | [6] |
| Molecular Formula | C ₉ H ₁₁ ClFNO | [6] |
| Molecular Weight | 203.64 g/mol | [7][8] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 155-157 °C (decomposes) | |
| Purity | Typically ≥95% | [6] |

Chemical Structure and Stereochemistry

The structure features a chiral center at the C4 position, meaning it exists as a racemic mixture of (R) and (S) enantiomers. The specific stereoisomer can be critical for biological activity, and separation of enantiomers or asymmetric synthesis may be required depending on the application.

Caption: Structure of **8-Fluorochroman-4-amine hydrochloride** with atom numbering.

Synthesis and Purification Protocol

A specific, peer-reviewed synthesis for **8-Fluorochroman-4-amine hydrochloride** is not readily available in the literature, a common situation for specialized building blocks. However, based on established methodologies for the synthesis of substituted chromanones and their subsequent amination, a reliable two-step protocol can be proposed.[9][10][11][12]

Workflow Overview

Caption: Proposed synthetic workflow for 8-Fluorochroman-4-amine HCl.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 8-Fluorochroman-4-one

This procedure is adapted from efficient two-step syntheses of 4-chromanones from phenols.[9]

- Michael Addition: To a solution of 2-fluorophenol (1.0 eq) in tert-butanol, add acrylonitrile (1.2 eq) and a catalytic amount of potassium carbonate (0.1 eq).
- Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed.
- Work-up: Cool the reaction mixture, dilute with diethyl ether, and wash with 1M NaOH (aq) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(2-fluorophenoxy)propanenitrile.
- Intramolecular Cyclization: Dissolve the crude nitrile in a mixture of trifluoroacetic acid (TFA, 5.0 eq) and trifluoromethanesulfonic acid (TfOH, 1.5 eq) at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir until cyclization is complete (monitor by TLC/LC-MS).
- Quenching and Extraction: Carefully pour the reaction mixture onto ice and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ (aq) and brine.
- Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 8-Fluorochroman-4-one.

Step 3 & 4: Synthesis of **8-Fluorochroman-4-amine hydrochloride**

This step employs a standard reductive amination protocol.

- Imine Formation: Dissolve 8-Fluorochroman-4-one (1.0 eq) in methanol. Add ammonium acetate (10 eq) and stir at room temperature.
- Reduction: After 1-2 hours, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 30 °C.
- Reaction: Stir the reaction at room temperature overnight.

- Work-up: Quench the reaction by adding 1M HCl (aq) until the pH is ~2. Stir for 30 minutes, then basify with 2M NaOH (aq) to pH >10. Extract the product with dichloromethane.
- Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool in an ice bath. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
- Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **8-Fluorochroman-4-amine hydrochloride**.

Spectroscopic Characterization

While specific spectra for this compound are not published, its structure allows for a confident prediction of its key spectroscopic features. This serves as a guide for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum will be complex due to the fluorine coupling.
 - Aromatic Region (approx. 6.8-7.2 ppm): Three protons on the aromatic ring will appear as multiplets due to H-H and H-F couplings.
 - Benzylic Amine Proton (CH-NH₂, approx. 4.5-4.8 ppm): A multiplet corresponding to the proton at the C4 position.
 - Methylene Protons (CH₂, approx. 2.0-2.5 ppm and 4.2-4.6 ppm): The two sets of diastereotopic protons at C3 and C2 will appear as complex multiplets.
- ¹³C NMR:
 - The spectrum will show 9 distinct carbon signals.
 - The carbon atoms on the aromatic ring will appear as doublets due to C-F coupling, with the largest coupling constant for C8.^[4]
- ¹⁹F NMR:

- A single resonance is expected. Its chemical shift will be sensitive to the electronic environment.[13] The signal may appear as a multiplet due to coupling with the aromatic protons.[14][15]

Mass Spectrometry (MS)

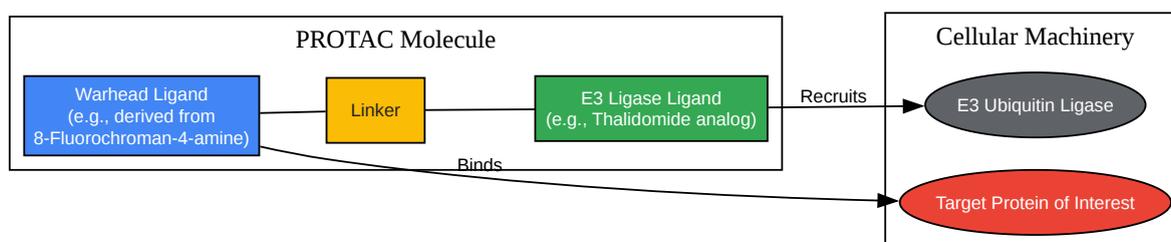
- Method: Electrospray ionization (ESI) in positive mode is suitable.
- Expected Ions: The base peak would correspond to the free amine $[M+H]^+$ at m/z 168.1. The molecular ion of the hydrochloride salt is not typically observed.
- Fragmentation: Key fragmentation pathways would involve the loss of ammonia (NH_3) from the protonated molecule.

Applications in Drug Discovery and Development

8-Fluorochroman-4-amine hydrochloride is designated as a "Protein Degradation Building Block," positioning it at the forefront of modern medicinal chemistry.[6]

Role in PROTACs (PROteolysis-TArgeting Chimeras)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[16] They consist of three components: a "warhead" that binds the target protein, an E3 ligase ligand, and a linker connecting the two.[17]



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Caption: Modular design of a PROTAC utilizing a building block.

The primary amine of 8-Fluorochroman-4-amine provides a crucial attachment point for the linker.[18][19] The chroman moiety can be tailored to act as the "warhead" to bind a specific protein of interest. The fluorine at the 8-position can enhance binding affinity and block metabolic degradation at that site, improving the pharmacokinetic properties of the final PROTAC molecule.[5]

Safety, Handling, and Storage

As a research chemical, **8-Fluorochroman-4-amine hydrochloride** must be handled with appropriate care.

- **Hazards:** The compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.
- **Handling:** Always use this compound within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and prevent contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

Conclusion

8-Fluorochroman-4-amine hydrochloride is a high-value building block for medicinal chemistry. Its well-defined structure, featuring a fluorinated chroman core and a reactive amine handle, makes it an ideal starting point for the synthesis of complex molecules, particularly in the development of targeted protein degraders. The synthetic route, while requiring careful execution, relies on established and robust chemical transformations. Proper handling and an understanding of its spectroscopic properties are essential for its successful application in the laboratory. The continued exploration of this and similar fluorinated scaffolds is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

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